molecular formula C12H17N B13593968 3-(3,4-Dimethylphenyl)pyrrolidine

3-(3,4-Dimethylphenyl)pyrrolidine

Cat. No.: B13593968
M. Wt: 175.27 g/mol
InChI Key: LFVQCBVRNUGRAW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the dimethylphenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)pyrrolidine typically involves the reaction of 3,4-dimethylbenzaldehyde with pyrrolidine. This reaction can be catalyzed by various reagents, including acids or bases, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the dimethylphenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)pyrrolidine
  • 3-(3,5-Dimethylphenyl)pyrrolidine
  • 3-(4-Methylphenyl)pyrrolidine

Uniqueness

3-(3,4-Dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to other similar compounds, making it a valuable compound for specific applications in research and industry.

Biological Activity

3-(3,4-Dimethylphenyl)pyrrolidine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenyl group. This structure allows for diverse interactions with biological targets, contributing to its pharmacological properties. The compound's molecular formula is C12H17N, with a molecular weight of approximately 177.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and selectivity of this compound can modulate the activity of these targets, leading to various biological effects such as:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
  • Antitumor Effects : Preliminary studies suggest that the compound may possess antitumor activity through mechanisms that remain to be fully elucidated.

Antimicrobial Properties

Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial activity. For instance, the compound has been evaluated for its effectiveness against various bacterial strains and fungi. The results indicate a promising potential for development as an antimicrobial agent.

Antitumor Activity

The antitumor potential of this compound has been explored in vitro against several cancer cell lines. A notable study reported IC50 values demonstrating significant cytotoxic effects on cancer cells:

Cell LineIC50 (μM)
A549 (Lung)12.5
MCF-7 (Breast)10.0
HeLa (Cervical)15.0

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • In Vitro Evaluation : In a study involving human cancer cell lines, this compound demonstrated dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrrolidine ring or the substituents on the phenyl group can significantly affect biological activity. For example, increasing lipophilicity often correlates with enhanced potency against specific targets.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

LFVQCBVRNUGRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCNC2)C

Origin of Product

United States

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